Covalent, Irreversible CDK14 Engagement Sustained After Washout
FMF-04-159-2 demonstrates sustained CDK14 inhibition after compound washout, a hallmark of covalent binding. In a cellular NanoBRET assay, the IC50 of FMF-04-159-2 for CDK14 remained at 56.3 ± 6.0 nM following a 2-hour washout, compared to a baseline IC50 of 39.6 ± 2.8 nM without washout. In stark contrast, the reversible control compound FMF-04-159-R exhibited a 5-fold weaker baseline potency (IC50 = 563 ± 145 nM) and its potency further deteriorated by 7-fold after washout (IC50 = 3417 ± 1154 nM) [1].
| Evidence Dimension | CDK14 cellular inhibition (NanoBRET assay) |
|---|---|
| Target Compound Data | IC50 = 56.3 ± 6.0 nM (post-washout); IC50 = 39.6 ± 2.8 nM (no washout) |
| Comparator Or Baseline | FMF-04-159-R: IC50 = 3417 ± 1154 nM (post-washout); IC50 = 563 ± 145 nM (no washout) |
| Quantified Difference | FMF-04-159-2 is ~61-fold more potent than FMF-04-159-R after washout; 14-fold more potent at baseline. |
| Conditions | HCT116 cells; 4-hour compound treatment followed by 2-hour washout |
Why This Matters
The irreversible binding of FMF-04-159-2 ensures persistent CDK14 inhibition in cellular assays even after removal of the compound, a critical advantage for experiments requiring washout to minimize off-target activity.
- [1] Ferguson FM, et al. Discovery of Covalent CDK14 Inhibitors with Pan-TAIRE Family Specificity. Cell Chem Biol. 2019;26(6):804-817.e12. NanoBRET washout data; Section: 'Development and characterization of FMF-04-159-2 as a covalent CDK14 inhibitor'. View Source
